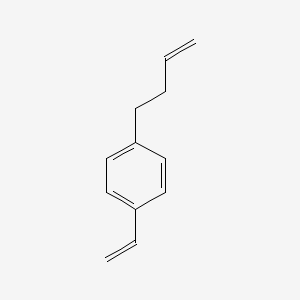
p-(3-Butenyl)styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(3-Butenyl)styrene is a functionalized styrene derivative characterized by the presence of a butenyl group attached to the para position of the styrene molecule. This compound is of significant interest in the field of polymer chemistry due to its unique structural properties, which allow it to undergo various polymerization reactions, making it a valuable monomer for producing specialized polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(3-Butenyl)styrene typically involves the coupling reaction between allylmagnesium chloride and vinyl benzyl chloride. This reaction forms a compound containing both a styrenic olefin and an R-olefin group. The resulting asymmetrical diene is then selectively monohydroborated by 9-Borabicyclo[3.3.1]nonane (9-BBN) at the R-olefinic double bond in an anti-Markovnikov manner .
Industrial Production Methods: Industrial production of this compound often utilizes Ziegler-Natta catalysts. For instance, the 4th generation heterogeneous Ziegler-Natta catalyst (MgCl2-supported TiCl4 catalysts containing phthalate internal donor) is employed in the slurry copolymerization between propylene and this compound .
Chemical Reactions Analysis
Types of Reactions: p-(3-Butenyl)styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides.
Reduction: Reduction reactions can convert the double bonds into single bonds.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst.
Major Products:
Epoxides: Formed through oxidation.
Hydrogenated Products: Resulting from reduction.
Substituted Aromatics: Products of electrophilic substitution reactions
Scientific Research Applications
p-(3-Butenyl)styrene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique mechanical and thermal properties.
Biology: Investigated for its potential in creating biocompatible materials.
Medicine: Explored for drug delivery systems due to its ability to form stable polymers.
Industry: Utilized in the production of high-performance materials such as dielectric films for capacitors
Mechanism of Action
The mechanism of action of p-(3-Butenyl)styrene primarily involves its ability to undergo polymerization reactions. The presence of the butenyl group enhances the reactivity of the styrene molecule, allowing it to form long polymer chains with unique properties. The molecular targets include the vinyl groups, which participate in the polymerization process, and the pathways involved include free radical and anionic polymerization .
Comparison with Similar Compounds
4-Allylstyrene: Similar structure but different reactivity due to the allyl group.
4-(7-Octenyl)styrene: Another alkenyl-substituted styrene with a longer alkenyl chain.
Styrene-butadiene rubber (SBR): A copolymer of styrene and 1,3-butadiene used in synthetic rubber production
Uniqueness: p-(3-Butenyl)styrene is unique due to its specific butenyl substitution, which imparts distinct reactivity and polymerization characteristics compared to other styrene derivatives. This uniqueness makes it valuable for creating polymers with tailored properties for specific applications .
Properties
Molecular Formula |
C12H14 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-but-3-enyl-4-ethenylbenzene |
InChI |
InChI=1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
PKDYVBBBBHQJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















